1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one
Overview
Description
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BPEP and has a molecular weight of 292.18 g/mol. BPEP is a pyrrolidinone derivative that has been extensively studied for its pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, including our compound of interest, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. The pyrazole scaffold can be modified to create novel derivatives with specific pharmacological properties. For instance, modifications at the 4-position of the pyrazole ring can lead to compounds with anti-inflammatory, antiviral, or anticancer properties .
Green Synthesis
Interest in sustainable chemistry has led to the development of green synthetic methods. Pyrazoles can be synthesized using environmentally friendly approaches, such as microwave-assisted reactions or solvent-free conditions. Researchers explore these methods to reduce environmental impact and improve efficiency .
Antioxidant Potential
Certain pyrazole derivatives, including those containing imidazole moieties, exhibit antioxidant activity. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers evaluate their potential as therapeutic agents for conditions related to oxidative stress .
properties
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]pyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHDMAZLTSQDLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-bromo-1H-pyrazol-1-yl)ethyl)pyrrolidin-2-one |
Synthesis routes and methods
Procedure details
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